![molecular formula C19H22N2O2S2 B186416 Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 132605-14-2](/img/structure/B186416.png)
Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Overview
Description
Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: is a complex organic compound belonging to the benzothiophene family. This compound features a benzothiophene core with various substituents, including an ethyl ester group, a methyl group, and a phenylcarbamothioylamino group. Its intricate structure makes it a subject of interest in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzothiophene core. One common approach is the cyclization of appropriate thiophene precursors under specific conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the formation of the benzothiophene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The reactions can yield various products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.
Scientific Research Applications
Medicinal Chemistry
Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been identified as a potential lead compound in the development of new pharmaceuticals due to its structural features that may enhance biological activity.
Case Study: Anticancer Activity
Research has shown that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related benzothiophene derivatives have demonstrated their ability to induce apoptosis in cancer cells through the inhibition of specific signaling pathways. A notable example includes the investigation of structure-activity relationships (SAR) that highlighted the role of the phenylcarbamothioyl moiety in enhancing cytotoxicity against various cancer cell lines .
The compound's unique functional groups suggest potential applications in targeting specific biological pathways. Preliminary studies indicate that it may act as an antagonist for chemokine receptors involved in inflammation and cancer progression.
Case Study: CXCR2 Antagonism
A study focused on the development of C-X-C chemokine receptor 2 (CXCR2) antagonists included derivatives of thiophene compounds similar to this compound. These compounds were shown to inhibit CXCR2-mediated signaling pathways effectively, suggesting a therapeutic role in inflammatory diseases and cancer treatment .
Chemical Synthesis
The compound can serve as a versatile intermediate in organic synthesis due to its reactive functional groups. It can participate in nucleophilic substitution reactions and other transformations that allow for the introduction of various substituents.
Synthetic Pathways
Research indicates that this compound can be synthesized through several methods involving the reaction of thiourea derivatives with appropriate carboxylic acid esters under controlled conditions .
Potential for Drug Development
Given its structural complexity and biological activity, this compound may be explored further for drug development targeting specific diseases such as cancer and autoimmune disorders. The ongoing research into its pharmacological effects could yield novel therapeutic agents.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The phenylcarbamothioylamino group, in particular, plays a crucial role in its biological activity. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: is structurally similar to other benzothiophene derivatives, such as Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate and 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide .
Uniqueness: What sets this compound apart is its specific combination of substituents and the resulting biological activity. Its unique structure allows for interactions with specific molecular targets, making it distinct from other benzothiophene derivatives.
Biological Activity
Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound belonging to the class of benzothiophene derivatives. Its unique structure includes a tetrahydro-benzothiophene core, an ethyl ester group, and a phenylcarbamothioyl substituent, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C19H22N2O2S2
- Molecular Weight : Approximately 374.52 g/mol
- Structural Features : The compound features a benzothiophene core with an ethyl ester and a phenylcarbamothioyl moiety.
Biological Activity Overview
Research indicates that compounds within the benzothiophene class exhibit significant biological activities. This compound has been investigated for various pharmacological effects:
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Antitumor Activity :
- The compound has shown promising results in inducing apoptosis in cancer cells. For instance, studies using MCF-7 breast cancer cells demonstrated a significant reduction in cell viability (26.86%) after treatment with the compound at specific concentrations .
- In vitro assays revealed an IC50 range from 23.2 to 49.9 μM for similar compounds within this class, indicating moderate to high antitumor potency .
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Mechanisms of Action :
- The compound appears to induce apoptosis through mitochondrial pathways and may affect cell cycle progression. A notable increase in early and late apoptotic cells was observed post-treatment .
- Additionally, it has been linked to microtubule depolymerization effects, which are critical in cancer cell proliferation inhibition .
- Analgesic Properties :
Comparative Analysis with Related Compounds
To better understand the unique biological activity of this compound, it is beneficial to compare it with structurally related compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | Structure | Lacks phenylcarbamothioyl group; simpler structure |
Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | Structure | Contains methyl group; affects biological activity |
Ethyl 2-(2-furoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid | Structure | Incorporates furoyl group; different pharmacological profile |
The unique combination of functional groups in this compound may enhance its biological activity compared to simpler analogs.
Case Studies and Research Findings
Several studies have contributed valuable insights into the biological activity of this compound:
- Apoptosis Induction in Cancer Cells :
- Microtubule Depolymerization Effects :
Properties
IUPAC Name |
ethyl 4-methyl-2-(phenylcarbamothioylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S2/c1-3-23-18(22)16-15-12(2)8-7-11-14(15)25-17(16)21-19(24)20-13-9-5-4-6-10-13/h4-6,9-10,12H,3,7-8,11H2,1-2H3,(H2,20,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRGMZYLLPQNSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C(CCC2)C)NC(=S)NC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50927738 | |
Record name | N-[3-(Ethoxycarbonyl)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-N'-phenylcarbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50927738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132605-14-2 | |
Record name | Benzo(b)thiophene-3-carboxylic acid, 4,5,6,7-tetrahydro-4-methyl-2-(((phenylamino)thioxomethyl)amino)-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132605142 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[3-(Ethoxycarbonyl)-4-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-N'-phenylcarbamimidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50927738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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